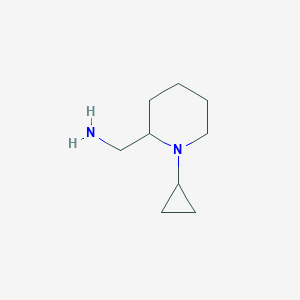

1-(piperidin-2-ylmethyl)-1H-pyrazol-4-amine

Vue d'ensemble

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Applications De Recherche Scientifique

Synthesis and Receptor Binding Assays

1-(Piperidin-2-ylmethyl)-1H-pyrazol-4-amine and its derivatives have been studied extensively for their potential in various biochemical applications. For instance, the synthesis of pyrazolo[1,5-a]pyridine derivatives and their in vitro receptor binding assays have revealed these compounds as potential dopamine D4 receptor ligands due to their affinity constants for D2, D3, and D4 receptors (Yang Fang-wei, 2013). Such findings highlight the therapeutic potential of these compounds in targeting dopaminergic pathways, which can be crucial for treating neurological disorders.

Molecular Structure and Synthetic Applications

The molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provide insights into the intermolecular interactions that govern the molecular packing of these compounds. Such studies are essential for understanding the physicochemical properties of these molecules, which can be pivotal in designing drugs with improved efficacy and stability (Ihab Shawish et al., 2021).

Fluorescent Properties and Synthetic Equivalents

Ketone derivatives of propargylamines, including those with piperidin-1-yl moieties, have been identified as synthetic equivalents of conjugated 2,4,1-enynones. Their reaction with arylhydrazines leads to the formation of pyrazolines and pyrazoles with notable fluorescent properties. Such compounds, due to their fluorescence, could be useful in various research and diagnostic applications, especially where the detection and visualization of biological molecules are required (I. Odin et al., 2022).

Anticholinesterase Agents

Pyrazoline derivatives, particularly those incorporating piperidin-1-yl phenyl groups, have been synthesized and evaluated for their anticholinesterase effects. These compounds have shown potential as treatments for neurodegenerative disorders by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathogenesis of diseases like Alzheimer's (M. Altıntop, 2020).

Anticancer Activity

The synthesis of piperazine-2,6-dione derivatives, including those with 4-(1H-indole-2-carbonyl)piperazine-2,6-dione moieties, has been explored for their potential anticancer activity. These compounds have been evaluated against various cancer cell lines, showcasing their potential in cancer therapy (Sandeep Kumar et al., 2013).

Mécanisme D'action

Orientations Futures

The future of piperidine derivatives in drug discovery looks promising. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This suggests that there is ongoing research in this field, and we can expect new developments and discoveries in the future.

Propriétés

IUPAC Name |

1-(piperidin-2-ylmethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h5-6,9,11H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPLGETXCSLWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)

![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)

![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)

![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)

![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)